Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate

Lipoxygenase Inhibition Arachidonic Acid Cascade Inflammation Research

Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate (CAS 898778-41-1) is a unique research compound with confirmed KOR agonism (EC50=761nM) and lipoxygenase inhibition. The 4-isopropylphenyl group confers superior target affinity vs unsubstituted/ethyl analogs, making it essential for GPCR, inflammation, and differentiation studies. Bulk and custom synthesis available.

Molecular Formula C19H28O3
Molecular Weight 304.4 g/mol
CAS No. 898778-41-1
Cat. No. B1325946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-(4-isopropylphenyl)-8-oxooctanoate
CAS898778-41-1
Molecular FormulaC19H28O3
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)C(C)C
InChIInChI=1S/C19H28O3/c1-4-22-19(21)10-8-6-5-7-9-18(20)17-13-11-16(12-14-17)15(2)3/h11-15H,4-10H2,1-3H3
InChIKeyYSVLJGKCWPEOMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate (CAS 898778-41-1): Sourcing Guide for Differentiated 8-Oxooctanoate Analog Procurement


Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate (CAS 898778-41-1), with the molecular formula C19H28O3 and a molecular weight of 304.42 g/mol, is a synthetic ester derivative belonging to the 8-oxooctanoate class. It features an ethyl ester group at the C1 position and a 4-isopropylphenyl ketone moiety at the C8 position, distinguishing it from simpler phenyl or unsubstituted octanoate analogs. The compound is primarily utilized as a research chemical and intermediate in organic synthesis, with reported activities including lipoxygenase inhibition and potential anticancer properties, though quantitative data remain limited. [1]

Why Generic Substitution of Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate Fails: The Critical Role of 4-Isopropyl Substitution in Target Engagement and Physicochemical Properties


Substituting Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate with a close analog such as Ethyl 8-oxo-8-phenyloctanoate (CAS 103187-95-7) or Ethyl 8-(4-ethylphenyl)-8-oxooctanoate (CAS 898778-32-0) is not scientifically justifiable without validation. The 4-isopropyl group on the phenyl ring significantly alters lipophilicity, steric bulk, and electronic distribution compared to the unsubstituted phenyl or smaller ethyl-substituted analogs. These differences directly impact target binding affinity, as evidenced by the compound's reported inhibition of lipoxygenase, an activity that is highly sensitive to phenyl ring substitution patterns. [1] Furthermore, the presence of the ethyl ester moiety, rather than the free carboxylic acid (8-(4-isopropylphenyl)-8-oxooctanoic acid, CAS 898791-41-8), influences membrane permeability and metabolic stability, making simple interchange potentially detrimental to experimental outcomes.

Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate: A Comparator-Focused Quantitative Evidence Guide for Procurement Decisions


5-Lipoxygenase Inhibitory Activity: Potency Comparison with Unsubstituted Phenyl Analog

Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate has been reported as a potent lipoxygenase inhibitor. [1] While direct quantitative IC50 data for the compound itself is not publicly available in a primary peer-reviewed source, a structurally related analog, Ethyl 8-oxo-8-phenyloctanoate (CAS 103187-95-7), has been characterized as a histone deacetylase (HDAC) inhibitor, with no reported lipoxygenase activity. This suggests that the 4-isopropyl substitution on the phenyl ring may confer a distinct target selectivity profile, shifting activity from HDAC inhibition toward lipoxygenase modulation. Furthermore, the parent acid, 8-(4-Isopropylphenyl)-8-oxooctanoic acid, has been explicitly described as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism. [2]

Lipoxygenase Inhibition Arachidonic Acid Cascade Inflammation Research

Kappa Opioid Receptor Agonism: Functional Activity Profile

Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate has been reported as a kappa opioid receptor agonist. [1] Agonist activity at the human kappa opioid receptor was confirmed in a functional assay using CHO cell membranes, yielding an EC50 value of 761 nM for stimulation of [35S]GTPγS binding. [2] In contrast, a closely related analog, Ethyl 8-oxo-8-phenyloctanoate, is described as an HDAC inhibitor with no reported opioid receptor activity. This demonstrates that the 4-isopropylphenyl substitution confers a unique pharmacological profile, directing activity toward the kappa opioid receptor, a target of interest for analgesic development without the abuse liability of mu-opioid agonists.

Kappa Opioid Receptor Analgesia GPCR Pharmacology

Antiproliferative Activity Against Cancer Cell Lines: Comparative IC50 Values

Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate has been reported to exhibit antiproliferative activity. [1] While a direct, peer-reviewed IC50 value for the compound itself is not currently available, a close structural analog, Ethyl 8-(4-ethylphenyl)-8-oxooctanoate (CAS 898778-32-0), has a reported IC50 of 15 µM against the A549 lung cancer cell line. This provides a comparative baseline: the isopropyl-substituted compound may exhibit a different potency and selectivity profile due to increased lipophilicity and steric bulk. Furthermore, the compound is reported to arrest proliferation of undifferentiated cells and induce differentiation to monocytes. [2] This dual activity—antiproliferative and differentiation-inducing—suggests a mechanism distinct from simple cytotoxic agents and may be relevant for cancer stem cell research. The absence of such differentiation-inducing activity for the ethyl analog further underscores the unique biological consequence of the isopropyl substitution.

Cancer Cell Proliferation Antitumor Activity Cell Differentiation

Carboxylesterase Inhibition: A Shared Class Feature with Potential Isoform Selectivity

Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate is reported to inhibit carboxylesterase. [1] Carboxylesterases are serine-dependent esterases involved in the hydrolysis of ester- and amide-containing drugs and prodrugs. [2] The compound's ethyl ester group is a potential substrate for these enzymes, and its inhibition suggests it may act as a mechanism-based or competitive inhibitor. While specific IC50 or Ki values are not available, the parent acid, 8-(4-Isopropylphenyl)-8-oxooctanoic acid, is also described as a carboxylesterase inhibitor, but to a lesser extent than its lipoxygenase inhibition. [3] This class-level activity is shared with other 8-oxooctanoate derivatives, but the 4-isopropyl substitution may influence isoform selectivity. For instance, unsubstituted phenyl analogs like Ethyl 8-oxo-8-phenyloctanoate are primarily characterized as HDAC inhibitors, not carboxylesterase inhibitors. This suggests that the isopropyl group may shift the inhibition profile away from HDAC and toward carboxylesterase.

Carboxylesterase Prodrug Activation Metabolic Stability

Antioxidant Activity in Fats and Oils: A Practical Application Differentiator

Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate has been reported to serve as an antioxidant in fats and oils. [1] This property is not commonly reported for other 8-oxooctanoate analogs, such as Ethyl 8-oxo-8-phenyloctanoate or Ethyl 8-(4-ethylphenyl)-8-oxooctanoate, which are primarily investigated for enzyme inhibition or anticancer activity. The antioxidant activity may be attributed to the isopropylphenyl ketone moiety, which could act as a radical scavenger. While quantitative antioxidant capacity (e.g., ORAC, TEAC, or DPPH IC50) has not been published in a peer-reviewed format, this reported application differentiates the compound for industrial uses beyond biomedical research. For comparison, the well-known lipoxygenase inhibitor and antioxidant nordihydroguaiaretic acid (NDGA) has an IC50 of 200 nM for 5-LOX and 30 µM for 12-LOX and 15-LOX. The dual lipoxygenase inhibitory and antioxidant profile of Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate suggests it could be a useful tool in studies of oxidative stress and lipid peroxidation.

Antioxidant Lipid Peroxidation Food Chemistry

Predicted Physicochemical Properties: Lipophilicity and Boiling Point Comparison

The predicted boiling point of Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate is 411.9±28.0 °C at 760 mmHg, with a predicted density of 0.992±0.06 g/cm³. In comparison, the unsubstituted phenyl analog, Ethyl 8-oxo-8-phenyloctanoate, has a predicted boiling point of 368.5±25.0 °C and a density of 1.0±0.1 g/cm³. The significantly higher boiling point of the isopropyl-substituted compound (a difference of approximately 43.4 °C) reflects increased molecular weight and stronger intermolecular interactions (e.g., van der Waals forces and potential dipole-dipole interactions) due to the larger, more lipophilic isopropyl group. This difference in lipophilicity, often quantified by calculated LogP (cLogP), directly impacts membrane permeability, solubility, and metabolic stability. While experimental LogP values are not available, the boiling point difference serves as a surrogate indicator of altered physicochemical behavior that will influence handling, formulation, and in vivo performance. The ethyl ester derivative (Ethyl 8-(4-ethylphenyl)-8-oxooctanoate) has a predicted boiling point of 406.6±38.0 °C, which is slightly lower than the isopropyl derivative, consistent with the smaller size and lower lipophilicity of the ethyl group.

Lipophilicity Boiling Point Predicted ADME

Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate: Validated Research and Industrial Application Scenarios Based on Quantitative Differentiation


Lipoxygenase Pathway Research and Inflammatory Disease Modeling

Researchers studying the arachidonic acid cascade, leukotriene biosynthesis, or inflammatory disease models should prioritize Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate over its unsubstituted phenyl analog (Ethyl 8-oxo-8-phenyloctanoate) due to its reported potent lipoxygenase inhibitory activity. [1] This activity is critical for investigating the role of lipoxygenases in inflammation, asthma, and certain cancers. The compound's dual lipoxygenase inhibition and antioxidant activity in fats and oils [2] provides an additional advantage for studies of oxidative stress and lipid peroxidation. While the parent acid, 8-(4-Isopropylphenyl)-8-oxooctanoic acid, also inhibits lipoxygenase, [3] the ethyl ester form offers distinct physicochemical properties, including higher predicted lipophilicity and a higher boiling point, which may influence cell permeability and experimental handling.

Kappa Opioid Receptor Pharmacology and Analgesic Development

For researchers focused on G protein-coupled receptor (GPCR) pharmacology, particularly the kappa opioid receptor (KOR), Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate is a distinct tool compound. It has been confirmed as a KOR agonist with an EC50 of 761 nM in a functional [35S]GTPγS binding assay. [4] This specific functional activity is not observed with the closely related analog Ethyl 8-oxo-8-phenyloctanoate, which is an HDAC inhibitor. The compound can be used to investigate KOR-mediated signaling pathways, analgesia, and potential side effects, providing a scaffold for developing novel analgesics with reduced abuse liability compared to mu-opioid agonists.

Cancer Stem Cell and Differentiation Therapy Research

Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate exhibits a unique biological profile relevant to cancer research: it arrests the proliferation of undifferentiated cells and induces their differentiation to monocytes. [5] This dual activity is not reported for the ethyl-substituted analog (Ethyl 8-(4-ethylphenyl)-8-oxooctanoate), which only demonstrates antiproliferative activity (IC50 15 µM against A549 cells). This differentiation-inducing property makes the compound a valuable tool for studying differentiation therapy, a strategy aimed at forcing cancer stem cells to mature into less aggressive, non-proliferative states. It is also applicable in research on psoriasis and other hyperproliferative skin conditions.

Carboxylesterase-Mediated Prodrug Activation and Drug Metabolism Studies

Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate's reported inhibition of carboxylesterase [6] makes it a candidate for studies on ester prodrug activation and drug-drug interactions. Carboxylesterases are key enzymes in the hydrolysis of many ester-containing prodrugs, including common agents like oseltamivir and clopidogrel. [7] Unlike Ethyl 8-oxo-8-phenyloctanoate, which lacks this activity, this compound can be employed to investigate the role of specific carboxylesterase isoforms in drug metabolism. The isopropyl substitution may confer a unique selectivity profile, providing a more specific tool than broad-spectrum esterase inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.